molecular formula C21H19N5O4 B2718633 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-81-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

カタログ番号: B2718633
CAS番号: 946229-81-8
分子量: 405.414
InChIキー: PFPWEARTELWMJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural elements include:

  • 4-Oxo group: Enhances hydrogen-bonding capacity and influences electronic properties.
  • p-Tolyl substituent (8-position): A hydrophobic aromatic group that may improve membrane permeability or target binding.
  • Benzodioxolylmethyl amide (N-substituent): The benzodioxole moiety is associated with improved pharmacokinetic properties, including blood-brain barrier penetration, as seen in neuroactive compounds .

This compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines, analogous to methods described for structurally related imidazo-tetrazines .

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-2-5-15(6-3-13)25-8-9-26-20(28)18(23-24-21(25)26)19(27)22-11-14-4-7-16-17(10-14)30-12-29-16/h2-7,10H,8-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWEARTELWMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O4C_{21}H_{20}N_{4}O_{4} with a molecular weight of approximately 376.41 g/mol. Its structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a tetrahydroimidazo[2,1-c][1,2,4]triazine core.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer effects. The following sections detail its mechanisms of action and efficacy based on various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds featuring the benzo[d][1,3]dioxole structure. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways including EGFR and mitochondrial apoptosis pathways .
  • Efficacy : In vitro studies have reported IC50 values indicating strong antiproliferative effects against several cancer types. For instance, derivatives with similar structures have shown IC50 values less than 5 µM in HepG2 and HCT116 cell lines .
Cell Line IC50 (µM) Reference
HepG22.38
HCT1161.54
MCF74.52

Cytotoxicity Studies

Importantly, these compounds exhibited low cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index compared to standard chemotherapeutics like doxorubicin .

Case Studies

A notable study investigated the effects of related benzo[d][1,3]dioxole derivatives on cancer cells:

  • Study Design : The researchers assessed apoptosis via annexin V-FITC staining and analyzed cell cycle distribution using flow cytometry.
  • Findings : Compounds induced significant apoptosis in cancer cells while sparing normal cells from cytotoxic effects. The study highlighted the potential for selective targeting of cancerous tissues without damaging healthy tissues .

Additional Pharmacological Effects

Beyond anticancer activity, preliminary research suggests that this compound may possess other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Related compounds have been noted for their ability to inhibit pro-inflammatory cytokines in cellular models of inflammation .

科学的研究の応用

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer properties. The mechanisms of action may include:

  • EGFR Inhibition : This compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
  • Apoptosis Induction : It has been shown to induce apoptosis through pathways involving proteins such as Bax and Bcl-2. Increased levels of caspases (e.g., caspase-3 and caspase-7) further support this mechanism.

The compound's potential against various cancer cell lines suggests that it could be developed into a therapeutic agent for oncology applications.

Research Applications

This compound exemplifies ongoing research into heterocyclic compounds with therapeutic potential. Its applications are primarily focused on:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Biological Studies : Investigating its mechanisms of action and potential interactions with various biological targets.

Case Studies and Research Findings

Recent literature highlights several studies that explore the biological activity and synthesis of this compound:

  • Anticancer Studies : Research has demonstrated its efficacy against specific cancer types through various assays measuring cell viability and apoptosis induction.
  • Synthesis Techniques : Various synthetic routes have been documented that optimize yield and purity for research applications.

類似化合物との比較

Table 1: Core Structure Comparison

Compound Core Structure Nitrogen Atoms in Heterocycle Key Substituents Reference
Target Compound Imidazo[2,1-c][1,2,4]triazine 3 (triazine) + 2 (imidazole) p-Tolyl, benzodioxolylmethyl amide N/A
3-Methyl-4-oxo-imidazo[5,1-d]tetrazine Imidazo[5,1-d][1,2,3,5]tetrazine 4 (tetrazine) + 2 (imidazole) Methyl, carboxylate/amide
Diethyl imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2 (imidazole) + 1 (pyridine) Nitrophenyl, phenethyl, dicarboxylate

Key Observations :

  • The target compound’s triazine core (3 nitrogens) differs from tetrazines (4 nitrogens, e.g., ), which are more electron-deficient and reactive . This may reduce metabolic instability compared to tetrazine derivatives.
  • Imidazo-pyridines () lack the triazine/tetrazine ring, resulting in distinct electronic profiles and binding modes .

Substituent Effects on Bioactivity and Solubility

Table 2: Substituent Comparison

Compound Substituents Hydrophilicity Potential Biological Role Reference
Target Compound Benzodioxolylmethyl amide Moderate CNS targeting (benzodioxole moiety)
3-Methyl-4-oxo-imidazo-tetrazine Carboxylate/amide High Anticancer (temozolomide analogs)
Compound 85 () Trifluoromethoxybenzoyl Low Enhanced lipophilicity

Key Observations :

  • The benzodioxole group in the target compound may enhance CNS activity, similar to neuroactive compounds like paroxetine .
  • Carboxylate/amide substituents in imidazo-tetrazines () improve solubility but may limit blood-brain barrier penetration compared to the target compound’s benzodioxole group .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。